molecular formula C15H17NO2S B2992020 N-((2,5-dimethylfuran-3-yl)methyl)-2-(methylthio)benzamide CAS No. 1351622-09-7

N-((2,5-dimethylfuran-3-yl)methyl)-2-(methylthio)benzamide

Cat. No.: B2992020
CAS No.: 1351622-09-7
M. Wt: 275.37
InChI Key: QMSLQAPYPZISSK-UHFFFAOYSA-N
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Description

N-((2,5-dimethylfuran-3-yl)methyl)-2-(methylthio)benzamide (CAS 1351622-09-7) is a small molecule with the molecular formula C15H17NO2S and a molecular weight of 275.4 g/mol . It features a benzamide core linked to a 2,5-dimethylfuran ring system via a methylene bridge, and includes a methylthioether group on the benzene ring. Compounds with a furanylbenzamide scaffold have recently gained significant attention in medicinal chemistry and chemical biology research . This specific structural motif is found in novel chemical probes designed to target protein tyrosine phosphatases, such as Src-homology 2 domain–containing phosphatase 2 (SHP2) . SHP2 is a critical signaling node implicated in tumor initiation, progression, and metastasis, making it a promising but challenging therapeutic target for cancers including acute myeloid leukemia and triple-negative breast cancer . Furanylbenzamide-based inhibitors represent a valuable tool for researchers investigating the role of SHP2 in oncogenic signaling pathways, such as the Ras/ERK cascade, and for exploring new strategies to overcome resistance to existing therapies . This product is intended for research applications in drug discovery and target validation and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-10-8-12(11(2)18-10)9-16-15(17)13-6-4-5-7-14(13)19-3/h4-8H,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSLQAPYPZISSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2,5-dimethylfuran-3-yl)methyl)-2-(methylthio)benzamide is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for N-((2,5-dimethylfuran-3-yl)methyl)-2-(methylthio)benzamide is C₁₅H₁₇N₁O₂S. The compound consists of a furan moiety attached to a benzamide structure, which is modified by a methylthio group. This unique combination of functional groups suggests potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to N-((2,5-dimethylfuran-3-yl)methyl)-2-(methylthio)benzamide exhibit significant antimicrobial activity. For instance, derivatives containing furan and thioether functionalities have shown effectiveness against various bacterial strains and fungi. The proposed mechanism involves the inhibition of cell wall synthesis or disruption of metabolic processes in microorganisms .

Anticancer Activity

In vitro studies have demonstrated that compounds structurally related to N-((2,5-dimethylfuran-3-yl)methyl)-2-(methylthio)benzamide possess anticancer properties. For example, certain thioamide derivatives have been evaluated for their antiproliferative effects on cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The results indicated that these compounds could induce apoptosis and inhibit cell proliferation at micromolar concentrations .

The biological activity of N-((2,5-dimethylfuran-3-yl)methyl)-2-(methylthio)benzamide is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for the survival of pathogens or cancer cells.
  • Cell Membrane Disruption : The lipophilic nature of the furan and thioether groups may facilitate membrane penetration, leading to cell lysis in susceptible organisms.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cells, contributing to their cytotoxic effects against cancer cells .

Study 1: Antimicrobial Efficacy

A study conducted on various thioether derivatives showed that compounds with structural similarities to N-((2,5-dimethylfuran-3-yl)methyl)-2-(methylthio)benzamide exhibited minimum inhibitory concentrations (MICs) ranging from 50 μg/mL to 100 μg/mL against tested bacterial strains .

CompoundMIC (μg/mL)Target Organism
Compound A50E. coli
Compound B75S. aureus
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide100C. albicans

Study 2: Anticancer Activity

In another study focusing on the anticancer potential of related compounds, the following results were observed:

CompoundCell LineIC50 (μM)
Compound XMDA-MB-231 (Breast)6.46
Compound YSK-Hep-1 (Liver)6.56
N-((2,5-dimethylfuran-3-yl)methyl)-2-(methylthio)benzamideNUGC-3 (Gastric)TBD

These findings suggest that the compound may serve as a lead for further development into therapeutic agents targeting microbial infections and cancer.

Comparison with Similar Compounds

Sulfur-Containing Substituents

  • However, the methylthio group may undergo oxidative metabolism to sulfoxide or sulfone derivatives, altering activity .
  • N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (Compound 15, ): The thienylmethylthio group introduces a sulfur-containing heterocycle, which may enhance π-stacking interactions in biological targets. This compound is cited in patents for anticancer or antiviral applications, suggesting sulfur’s role in modulating bioactivity .
  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide, ) : A pesticidal benzamide with a trifluoromethyl group instead of methylthio. The CF₃ group increases electronegativity and resistance to metabolic degradation compared to -SMe .

Heterocyclic Substituents

  • Target Compound : The 2,5-dimethylfuran-3-ylmethyl group may confer metabolic liabilities due to furan’s susceptibility to oxidation. However, the dimethyl substitution could sterically hinder such reactions, improving stability .
  • Nitrophenyl groups are electron-withdrawing, contrasting with the electron-rich furan in the target compound .

Structural and Functional Comparison Table

Compound Name Key Substituents Biological/Industrial Application Key References
N-((2,5-Dimethylfuran-3-yl)methyl)-2-(methylthio)benzamide 2-(methylthio), 2,5-dimethylfuran-3-ylmethyl Hypothetical: Medicinal/Agrochemical
N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide 2-(thienylmethylthio), cyano-pyridinylamino Anticancer, antiviral
Flutolanil 2-(trifluoromethyl), 3-isopropoxyphenyl Pesticide (fungicide)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, N,O-bidentate directing group Metal-catalyzed C–H functionalization
2-[[(5-Methyl-3-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-3-pyridinecarboxamide Isoxazole, nitrophenylamino Undisclosed (patented for therapeutic use)

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-((2,5-dimethylfuran-3-yl)methyl)-2-(methylthio)benzamide and its analogs?

The synthesis typically involves coupling reactions between substituted benzamide precursors and functionalized furan derivatives. For example, describes the use of coupling agents like DCMT-activated DMSO to form amide bonds, yielding analogs with high purity after purification via column chromatography . Reaction optimization may include temperature control (e.g., 60–80°C) and solvent selection (DMSO or DMF) to improve yields, as noted in methylenebisamide synthesis . Characterization of intermediates via thin-layer chromatography (TLC) ensures stepwise progress .

Q. Which spectroscopic and chromatographic techniques are critical for verifying the structural integrity of this compound?

  • NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR in DMSO-d6 are essential for confirming the furan methyl groups (δ 2.2–2.4 ppm) and benzamide aromatic protons (δ 7.1–8.0 ppm). highlights similar structural validation for dimethylphenyl-benzamide derivatives .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
  • TLC : Used to monitor reaction progress using silica gel plates with UV visualization .

Q. What preliminary biological screening assays are recommended for evaluating its therapeutic potential?

Initial screens often include:

  • Enzyme Inhibition Assays : Targeting kinases or proteases, using fluorescence-based substrates (e.g., ATPase activity measurement).
  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria, as seen in analogs targeting bacterial enzymes like acps-pptase .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How can computational methods aid in predicting the biological activity and binding modes of this compound?

Molecular docking (AutoDock Vina or Schrödinger Suite) can model interactions with targets like kinases or bacterial enzymes. For instance, suggests analogs bind to acps-pptase via hydrophobic interactions with trifluoromethyl groups . Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and electronic properties, correlating with experimental IC50 data .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Dose-Response Repetition : Validate activity across multiple cell lines or enzyme batches.
  • Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., furan vs. thiophene substituents) to identify critical functional groups, as seen in for platelet aggregation inhibitors .
  • Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify trends in potency or selectivity.

Q. How can the furan ring’s electronic properties be modified to enhance metabolic stability?

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., nitro or cyano) at the 5-position of the furan to reduce oxidative degradation. highlights palladium-catalyzed cycloisomerization for furan functionalization .
  • Isosteric Replacement : Replace the furan with thiazole or oxadiazole rings to improve pharmacokinetics, as demonstrated in analogs with enhanced bioavailability .

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